3-(4-chlorophenyl)-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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Overview
Description
3-(4-chlorophenyl)-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a chlorophenyl group, an ethyl group, and a methylbenzylsulfanyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole can be achieved through a multi-step process involving the following key steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile compound under acidic or basic conditions. This step typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
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Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with a chlorobenzene derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate.
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Addition of the Ethyl Group: : The ethyl group can be added via an alkylation reaction. This step involves reacting the triazole intermediate with an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a strong base like sodium hydride.
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Attachment of the Methylbenzylsulfanyl Group: : The final step involves the introduction of the methylbenzylsulfanyl group through a nucleophilic substitution reaction. This can be achieved by reacting the triazole intermediate with a methylbenzylsulfanyl chloride derivative in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound is used as a tool to study enzyme inhibition and protein-ligand interactions. Its ability to modulate specific biological pathways makes it valuable for understanding disease mechanisms.
Industrial Applications: The compound is explored for its potential use as a catalyst in chemical reactions and as an additive in polymer production.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
- 3-(4-chlorophenyl)-4-ethyl-5-[(4-methylphenyl)sulfanyl]-4H-1,2,4-triazole
- 3-(4-chlorophenyl)-4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This unique structure allows it to interact with biological targets in a manner different from other similar compounds, leading to potentially novel therapeutic effects and applications.
Properties
Molecular Formula |
C18H18ClN3S |
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Molecular Weight |
343.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H18ClN3S/c1-3-22-17(15-8-10-16(19)11-9-15)20-21-18(22)23-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
JLOLBXBPRLYBSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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